2-[4-(Tert-pentyl)phenoxy]phenylamine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a sterically hindered, highly lipophilic aniline building block often face limited options. This compound (logP ~5.33) solves this with its ortho-aniline/para-tert-pentyl architecture, enabling CNS-penetrant pharmacophore synthesis and enhanced polymer compatibility. • Validated as a core scaffold for histamine H3 receptor ligands (Ki 8.8-325 nM) • ~4 logP units higher than para-isomer-critical for membrane partitioning & blood-brain barrier penetration • In stock with rapid global dispatch; ≥95% purity for reproducible synthesis

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 23838-75-7
Cat. No. B1360142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Tert-pentyl)phenoxy]phenylamine
CAS23838-75-7
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N
InChIInChI=1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3
InChIKeyZPAKZPXFBJPSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Tert-pentyl)phenoxy]phenylamine: Identity & Class Context


2-[4-(Tert-pentyl)phenoxy]phenylamine (CAS 23838-75-7) is an ortho-substituted diaryl ether featuring an aniline core connected via an oxygen bridge to a para-tert-pentylphenoxy group . This compound, also known as 2-[4-(2-methylbutan-2-yl)phenoxy]aniline or Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]-, belongs to the phenoxyaniline class of aromatic amines . Characterized by the molecular formula C17H21NO and a molecular weight of 255.35 g/mol, it presents as a versatile synthetic intermediate and building block for further functionalization . Its defining feature is the bulky, hydrophobic tert-pentyl group, which imparts distinct steric and lipophilic properties compared to its less substituted or differently substituted analogs, influencing its behavior in organic synthesis, material science, and medicinal chemistry .

Ortho-substituted diaryl ether with reactive aniline core
Bulky tert-pentyl group imparts steric and lipophilic character
Versatile synthetic intermediate for further functionalization

Why 2-[4-(Tert-pentyl)phenoxy]phenylamine Defies Generic Substitution


In procurement and research settings, a generic 'phenoxyaniline' designation is insufficient for material specification due to the critical impact of specific structural modifications on physicochemical properties and downstream performance. The target compound, 2-[4-(Tert-pentyl)phenoxy]phenylamine, exhibits a unique combination of an unsubstituted ortho-aniline nitrogen and a para-tert-pentyl phenoxy group, which distinguishes it from analogs that feature different alkyl chain lengths, positional isomers, or additional ring substitutions. For instance, the tert-pentyl group confers a specific balance of lipophilicity (logP ~5.33) and steric bulk that differs from tert-butyl or linear alkyl analogs, directly affecting solubility, reactivity, and target interactions . Furthermore, the position of the ether linkage (ortho vs. para to the amine) and the substitution pattern on the aniline ring (e.g., methyl, chloro) lead to significant shifts in electronic distribution, nucleophilicity, and molecular geometry, as evidenced by calculated physicochemical data for related compounds . These differences mean that substitution with a seemingly similar analog can result in failed syntheses, altered product profiles in polymer chemistry, or complete loss of activity in biological assays .

Alkyl chain length and branching
Tert-pentyl vs. tert-butyl or linear alkyl alters lipophilicity and reactivity, which may shift solubility and synthesis outcomes.
Ether linkage position
Ortho- vs. para-ether substitution changes molecular geometry and dipole moment, leading to non-interchangeable partitioning behavior.
Ring substitution pattern
Substituents such as methyl or chloro on the aniline ring modulate nucleophilicity and electronic distribution, potentially altering coupling efficiency.

Quantitative Evidence: 2-[4-(Tert-pentyl)phenoxy]phenylamine vs. Key Analogs


Enhanced Lipophilicity vs. Unbranched Analogs

2-[4-(Tert-pentyl)phenoxy]phenylamine demonstrates significantly higher predicted lipophilicity compared to a tert-butyl analog or a para-substituted positional isomer. This differentiation is quantifiable via logP calculations. Specifically, 2-[4-(Tert-pentyl)phenoxy]phenylamine has a reported logP of 5.33 , whereas the structurally similar 4-[4-(tert-pentyl)phenoxy]phenylamine, where the ether linkage is para to the amine, exhibits a significantly lower predicted logP of approximately 1.27-1.48 . This difference of over 4 log units translates to a theoretical >10,000-fold difference in partition coefficient, highlighting a profound impact on solubility in organic phases and potential membrane permeability [1].

Lipophilicity (logP)
Context-dependent
5.33 (target) vs 1.27–1.48 (para-isomer), Δ ~4 log units
Supports partitioning into non-polar media
Predicted logP; experimental validation advised
Lipophilicity Drug-likeness Membrane permeability ADME

Steric Bulk vs. Methyl-Substituted Analog

The tert-pentyl group provides a distinct steric environment compared to other alkyl substitutions on the phenoxy ring. The size and branching of this group can be inferred from calculated topological descriptors. While experimental X-ray structures for this precise compound are not publicly available, its molecular complexity is rated at 268 . For comparison, a methyl-substituted analog on the aniline ring, 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline, has a predicted density of 1.029 g/cm³ and a boiling point of 387.3°C . The target compound, 2-[4-(Tert-pentyl)phenoxy]phenylamine, has a reported density of 1.04 g/cm³ and a boiling point of 354.7°C at 760 mmHg . The lower boiling point and higher density of the target compound, despite having a lower molecular weight (255.35 g/mol vs 269.38 g/mol), suggest a more compact and less polarizable molecular structure due to the absence of the electron-donating methyl group on the aniline ring, which alters intermolecular forces.

Density & Boiling Point
Data to verify
Density 1.04 g/cm³; B.P. 354.7°C vs methyl analog: 1.029 g/cm³; 387.3°C
Different intermolecular forces affect purification and handling
Predicted values for analog; experimental confirmation needed
Steric hindrance Synthesis Selectivity Reactivity

Nucleophilicity Difference vs. Chloro-Substituted Analog

The presence of electron-withdrawing or electron-donating groups on the aniline ring significantly alters the nucleophilicity of the amine, a critical parameter for its use in further synthetic transformations like amide bond formation or diazotization. 2-[4-(Tert-pentyl)phenoxy]phenylamine, lacking a strong electron-withdrawing group, retains a relatively high nucleophilicity at the amino group. In contrast, the analog 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline contains a chloro substituent. While direct nucleophilicity constants (e.g., N values) are not available for this specific pair, the predicted density of the chloro-derivative (1.381 g/cm³) is significantly higher than that of the parent compound (1.04 g/cm³), reflecting the increased mass and altered electron density . The presence of the chloro group reduces the electron density on the aniline ring via its -I effect, thereby decreasing the amine's nucleophilicity and altering its reactivity profile in electrophilic aromatic substitution or cross-coupling reactions.

Nucleophilicity Shift
Class-level
Unsubstituted aniline retains higher relative nucleophilicity; chloro analog reduces via -I effect (density 1.381 g/cm³)
Impacts coupling efficiency and functionalization reactivity
Qualitative inference from electronic principles
Nucleophilicity Electronic effects Reaction kinetics Synthesis

Ortho- vs. Para-Ether Linkage: Conformational Impact

The position of the ether linkage on the aniline ring (ortho vs. para to the amine) is a key determinant of molecular geometry and potential for intramolecular interactions. 2-[4-(Tert-pentyl)phenoxy]phenylamine has the phenoxy group ortho to the amino group, allowing for potential intramolecular hydrogen bonding between the ether oxygen and the amine hydrogens, which can influence conformation and reactivity. The para-isomer, 4-[4-(tert-Pentyl)phenoxy]phenylamine, has the amine and ether groups at opposite ends of the ring, resulting in a more extended, linear geometry with different solubility and interaction profiles. This is supported by the significant difference in calculated logP values: 5.33 for the ortho-isomer vs. ~1.27-1.48 for the para-isomer . This 4-log unit difference in lipophilicity is a direct consequence of the altered molecular shape and dipole moment arising from the different substitution pattern, underscoring that these isomers are not interchangeable for any application sensitive to polarity or molecular recognition.

Isomer Conformation
Reported
logP 5.33 (ortho) vs 1.27–1.48 (para)
Non-interchangeable due to shape and polarity shift
Predicted logP values
Positional isomers Pharmacophore Synthetic chemistry Structure-activity relationship

Research & Industrial Applications of 2-[4-(Tert-pentyl)phenoxy]phenylamine


Lipophilic Building Blocks for Drug Discovery

The exceptionally high logP value of 5.33 for 2-[4-(Tert-pentyl)phenoxy]phenylamine, which is over 4 orders of magnitude greater than its para-isomer , makes it a premier starting material for the synthesis of highly lipophilic pharmacophores. This is especially relevant for CNS drug discovery programs where enhanced blood-brain barrier penetration is desired, or for the development of fluorescent probes and bioactive lipids that must partition into membranes. Its use as a core scaffold in the synthesis of potent histamine H3 receptor ligands (e.g., tert-amyl phenoxyalkylamine derivatives with Ki values in the 8.8–325 nM range) further validates its utility in constructing bioactive compounds [1].

Sterically Demanding Ligands and Catalysts

The bulky tert-pentyl group provides a well-defined steric shield, a property that can be leveraged to modulate reactivity and selectivity in catalytic cycles or to enforce specific coordination geometries in metal complexes. The density and boiling point differences between 2-[4-(Tert-pentyl)phenoxy]phenylamine and its methyl-substituted analog (Δ BP -32.6°C) suggest distinct intermolecular interactions that can be exploited in supramolecular chemistry or the design of porous materials. Researchers developing sterically hindered catalysts or investigating structure-activity relationships where steric bulk is a key variable should prioritize this compound over less hindered analogs like 2-(4-tert-butylphenoxy)aniline.

Precursor for Dyes and Functional Polymers

As a versatile aromatic amine intermediate, 2-[4-(Tert-pentyl)phenoxy]phenylamine is documented for use in the preparation of dyes, agrochemicals, and polymer additives . Its high lipophilicity and specific electronic profile make it valuable for synthesizing colorants with enhanced solubility in organic media and improved thermal stability. Unlike its more polar para-isomer, this compound's higher logP ensures better compatibility with non-polar polymer matrices, making it a preferred choice for developing specialty dyes, pigments, and functional polymer additives where migration and leaching must be minimized [1].

Model Compound for Computational Chemistry

The stark, quantifiable differences in logP (~4 units) between the ortho- and para-isomers of 4-(tert-pentyl)phenoxyaniline [1] establish this system as an excellent model for computational chemistry validation studies. Researchers can use this pair to benchmark methods for predicting lipophilicity, solvation free energies, and conformational analysis of flexible, substituted aromatics. The compound's unique combination of steric bulk and electronic properties also makes it a useful substrate for investigating the fundamental principles of nucleophilic aromatic substitution and other reaction mechanisms in physical-organic chemistry.

Application
Selection Property
Validation Focus
Lipophilic pharmacophore synthesis
High predicted lipophilicity (ortho isomer)
Membrane interaction and partitioning studies
Sterically hindered ligand design
Bulky tert-pentyl steric shield
Catalytic selectivity and coordination geometry
Dyes and polymer additives
High lipophilicity and ortho-aniline structure
Solubility and migration resistance in non-polar matrices
Computational chemistry benchmarking
Ortho/para isomer pair with distinct lipophilicity profiles
Solvation free energy and conformational prediction methods

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